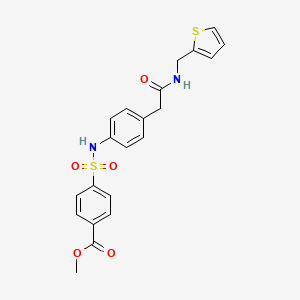
(1R)-2,2-Difluoro-1-pyridin-4-ylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2,2-Difluoro-1-pyridin-4-ylethanol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound is also known as DFPE and has been studied extensively for its biological activities. DFPE has been found to exhibit a wide range of pharmacological properties, making it a promising candidate for drug development.
Wirkmechanismus
DFPE exerts its biological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which play a crucial role in inflammation and cancer development. DFPE has also been found to modulate the activity of various receptors, including GABA-A and NMDA receptors, which are involved in neurological disorders.
Biochemical and Physiological Effects
DFPE has been found to exhibit several biochemical and physiological effects in the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. DFPE has also been found to induce apoptosis in cancer cells by activating various signaling pathways. In addition, DFPE has been found to improve cognitive function by modulating the activity of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DFPE has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using standard laboratory techniques. DFPE is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, DFPE has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of DFPE. One potential direction is the development of DFPE-based drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is the study of the pharmacokinetics and pharmacodynamics of DFPE to better understand its biological effects in the body. Additionally, the development of more efficient synthesis methods for DFPE could lead to its wider use in medicinal chemistry.
Synthesemethoden
DFPE can be synthesized using several methods, including the reaction of 2,2-difluoroacetaldehyde with pyridine-4-carboxaldehyde in the presence of sodium borohydride. Another method involves the reaction of 2,2-difluoroacetaldehyde with 4-pyridylmagnesium bromide, followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
DFPE has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. DFPE has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(1R)-2,2-difluoro-1-pyridin-4-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)6(11)5-1-3-10-4-2-5/h1-4,6-7,11H/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOBVVANSKWZSS-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@H](C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2,2-Difluoro-1-pyridin-4-ylethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B2928454.png)


![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2928459.png)


![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2928463.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928465.png)
![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2928471.png)